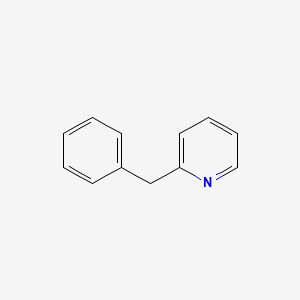

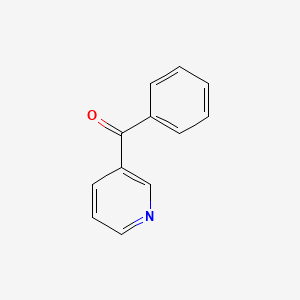

3-Benzoylpyridine

Overview

Description

3-Benzoylpyridine is a pyridine derivative . It is used in organic synthesis and has a molar mass of 183.21 g/mol .

Molecular Structure Analysis

The molecular formula of 3-Benzoylpyridine is C12H9NO . Its molecular weight is 183.21 g/mol . The InChI string representation of its structure is InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H .Scientific Research Applications

1. Enzyme Induction and Interaction

3-Benzoylpyridine (3BP) is noted for its effects on cytochrome P450 (CYP) enzymes in the liver. It significantly increases hepatic microsomal holo-CYP content and activities mediated by CYP2B and CYP3A enzymes in rats. This implies 3BP's potential role in drug metabolism and detoxification processes in the body (Murray et al., 1998).

2. Metabolism Studies

3BP undergoes rapid metabolism in the liver, resulting in various metabolites. Studies on rats and dogs show significant species differences in the metabolism of 3BP, with various derivatives being formed and excreted. Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and potential toxicity of compounds related to 3BP (Eyer & Hell, 1983).

3. Photochemical Reactions

3-Benzoylpyridine's photochemical behavior, particularly its photoreduction reactions, is of interest in the field of physical chemistry. Studies have explored its behavior under different pH conditions in aqueous solutions, leading to the formation of various radical and hydration intermediates. This research is important for understanding the photophysics and photochemistry of pyridine derivatives (Li et al., 2009).

4. Spectroscopic Studies

Research on the vibrational and electronic properties of 3-benzoylpyridine has been conducted using IR, UV absorption, and Raman spectra. These studies are significant for understanding the structural and electronic characteristics of the molecule, which are important in various chemical and pharmaceutical applications (Sett et al., 2017).

5. Coordination Chemistry

3-Benzoylpyridine forms complexes with various metals, displaying different coordination modes and structures. These complexes have potential applications in materials science and catalysis. Studies of these complexes contribute to the broader understanding of coordination chemistry and the development of new materials (Ghedini et al., 2004).

6. Anticonvulsant Activity

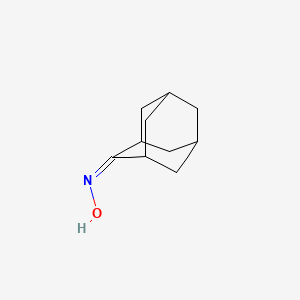

New derivatives of 3- and 4-benzoylpyridine oxime have shown promising anticonvulsant activity, potentially superior to standard drugs like valproic acid. This research highlights the therapeutic potential of 3-benzoylpyridine derivatives in treating epilepsy and related neurological disorders (Gaydukov et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

3-Benzoylpyridine, a derivative of benzoylpyridine, primarily targets the glutamate, dopamine, and serotonin receptors in the brain . These receptors play a crucial role in maintaining various brain functions, including wakefulness levels, psychological and physical activity, behavior regulation, learning, memory, and perception of sensory and pain impulses .

Mode of Action

The compound interacts with its targets, leading to significant changes in the functional activity of the NMDA, mGluII, and D2 receptors in the brains of animals that suffered seizures . The anticonvulsant effects of 3-Benzoylpyridine are accompanied by the restoration of the number of D2 receptors in the striatum .

Pharmacokinetics

Its efficacy in animal models suggests that it has suitable bioavailability .

Result of Action

3-Benzoylpyridine exhibits pronounced anticonvulsant activity. It prevents convulsions and protects 100% of animals against death in a dose-dependent manner in the maximal electroshock seizure test . In the pentylenetetrazole epilepsy model, the compounds decrease the latent period of the first clonic seizure onset . The compound GIZH-298, a 4-benzoylpyridine oxime derivative, completely eliminates the secondary-generalized tonic-clonic seizures and protects 100% of animals against death in the stable stage of the epileptic status caused by the administration of d, l -homocysteine thiolactone .

properties

IUPAC Name |

phenyl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMBAPVTUHZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202591 | |

| Record name | 3-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoylpyridine | |

CAS RN |

5424-19-1 | |

| Record name | Phenyl-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1326450X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

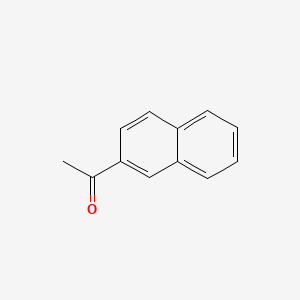

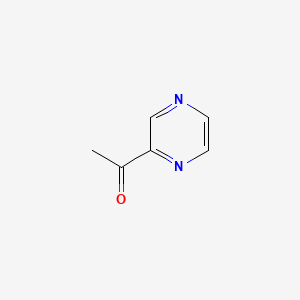

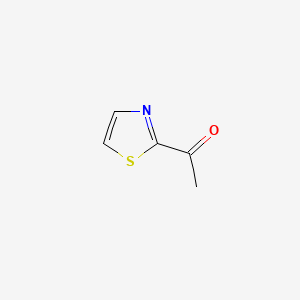

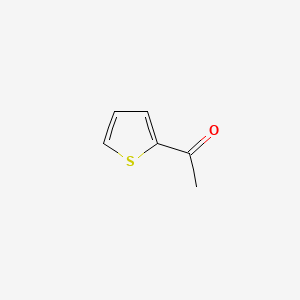

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-benzoylpyridine?

A1: 3-Benzoylpyridine has the molecular formula C12H9NO and a molecular weight of 183.20 g/mol.

Q2: What spectroscopic data are available for 3-benzoylpyridine?

A: Research has explored various spectroscopic properties of 3-benzoylpyridine, including:* UV-Vis absorption and phosphorescence spectra: These studies reveal solvent and protonation effects on the electronic transitions of the molecule. [, ]* Time-resolved resonance Raman spectroscopy: This technique provides insights into the photoreactions of 3-benzoylpyridine in aqueous solutions under different pH conditions. []* Electron spin resonance (ESR) spectroscopy: ESR studies have been used to characterize the radical anions of 3-benzoylpyridine and its isomers. []* Infrared (IR) spectroscopy: IR data, particularly for metal complexes of 3-benzoylpyridine, provide information about the coordination mode of the ligand and the nature of the metal-ligand bonds. []

Q3: How does the position of the benzoyl group on the pyridine ring affect the photophysical properties?

A: The position of the benzoyl group significantly influences the photophysical behavior. For instance, 2-benzoylpyridine does not sensitize biacetyl phosphorescence in aqueous solutions, unlike its 3- and 4-substituted isomers. [] This difference highlights the impact of the heteroatom position on the triplet state properties and energy transfer processes.

Q4: Does modifying the pyridine ring of 3-benzoylpyridine influence its coordination chemistry?

A: Yes, substituents on the pyridine ring can significantly alter the coordination behavior of 3-benzoylpyridine. For example, the presence of electron-donating groups can enhance the ligand's ability to bind to metal ions. []

Q5: What are the key photochemical reactions of 3-benzoylpyridine?

A: 3-Benzoylpyridine undergoes photoreduction in the presence of hydrogen donors like alcohols. This process generates a ketyl radical, similar to benzophenone. [] The reaction pathway and product distribution are influenced by the solvent and reaction conditions.

Q6: How does pH affect the photoreactions of 3-benzoylpyridine in aqueous solutions?

A: The photochemistry of 3-benzoylpyridine in water is highly sensitive to pH.

Neutral to slightly basic conditions: Primarily yields the 3-phenyl pyridyl ketyl radical via photoreduction. [] * Moderately acidic (pH 3): Protonation of 3-benzoylpyridine promotes the formation of a short-lived hydration intermediate. []* Highly acidic (pH ≤ 1):* Favors the generation of a 3-benzoylpyridine dication triplet state, which reacts with water to form the hydration species observed at pH 3. []

Q7: Does 3-benzoylpyridine exhibit any luminescent properties?

A: Yes, 3-benzoylpyridine displays luminescence, both as a free ligand and when coordinated to metal centers. [, , ] The nature of the emission (e.g., fluorescence, phosphorescence) and its energy are influenced by factors such as:* Substituents on the pyridine ring.* The identity of the metal ion in metal complexes.* Temperature.* Solvent or crystalline environment.

Q8: Are there any known applications of 3-benzoylpyridine in material science?

A: 3-Benzoylpyridine and its derivatives have shown potential in developing luminescent materials. [] The tunable emission properties of copper(I) halide complexes incorporating 3-benzoylpyridine make them promising candidates for applications in areas like light-emitting diodes (LEDs) and sensors.

Q9: Has 3-benzoylpyridine been investigated for any biological activity?

A: Research on the biological activity of 3-benzoylpyridine is limited. Studies have primarily focused on its metabolism [] and its use as a starting material for synthesizing potential antiarthritic agents. []

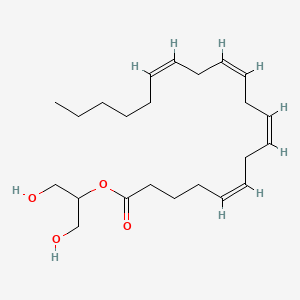

Q10: What is known about the metabolism of 3-benzoylpyridine in vivo?

A: Studies in rats and dogs show that 3-benzoylpyridine undergoes rapid metabolism, primarily in the liver. [] The major metabolic pathways include:* N-oxidation* Reduction to 3-(α-hydroxybenzyl)pyridine* Glucuronidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.